molecular formula C7H11NO2 B3031316 4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one CAS No. 246147-55-7

4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one

Cat. No. B3031316
CAS RN: 246147-55-7
M. Wt: 141.17 g/mol
InChI Key: ONDAGAZXNLJVKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one” is a chemical compound with the molecular formula C7H11NO2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of similar compounds involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A practical and scalable synthesis of a related compound, 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, has been reported .


Molecular Structure Analysis

The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle. The ring is substituted with an ethoxy group at the 4-position and a methyl group at the 3-position . The pyrrolidine ring is saturated, meaning it only contains single bonds .


Chemical Reactions Analysis

While specific chemical reactions involving “4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one” are not available, pyrrolidine derivatives are known to participate in a variety of chemical reactions due to their versatile structure .


Physical And Chemical Properties Analysis

The molecular weight of “4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one” is 141.17 . Further physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.

Scientific Research Applications

Glycolic Acid Oxidase Inhibitors

4-Ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one and its derivatives have been studied as inhibitors of glycolic acid oxidase. Research demonstrates that certain derivatives, particularly those with large lipophilic substituents, are effective competitive inhibitors of this enzyme. This has implications for medical applications, especially in controlling urinary oxalate levels (Rooney et al., 1983).

Synthesis of Aminopyrrole Carboxylates

The compound is used in the synthesis of methyl 4-aminopyrrole-2-carboxylates. Utilizing a FeCl2/Et3N binary catalytic system, these derivatives are produced through relay catalytic cascade reactions. This synthesis method has potential in the creation of various pharmaceutical and agrochemical products (Galenko et al., 2015).

Triphenylphosphine Mediated Synthesis

Another study reports the use of triphenylphosphine in reactions with ethyl 2-arylamino-2-oxo-acetates to produce dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates. This method presents an efficient way to synthesize complex pyrrole derivatives, which can be useful in various chemical and pharmaceutical industries (Yavari et al., 2005).

Herbicidal and Fungicidal Activities

Research into 4-amino derivatives of tetramic acid, which include the 4-ethoxy intermediate of this compound, has shown promising herbicidal and fungicidal activities. This suggests potential agricultural applications for these compounds in controlling weeds and fungal diseases (Liu et al., 2014).

Electrochromic Devices

The compound has been explored in the context of electrochromic devices (ECDs). Derivatives of this compound have been used in the development of conducting polymers for ECDs, indicating its utility in electronic and optical applications (Camurlu & Gültekin, 2012).

Stability Analysis

The stability of derivatives of 4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one in various conditions has been studied, particularly in pharmaceutical compounds. Understanding the stability of these derivatives is crucial for their effective use in drug development (Muszalska & Wojtyniak, 2007).

Future Directions

Pyrrolidine derivatives, including “4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one”, have potential for further exploration due to their versatile structure and wide range of chemical and biological properties . They can serve as valuable building blocks in the development of new drugs and other biologically active compounds .

properties

IUPAC Name

3-ethoxy-4-methyl-1,2-dihydropyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-3-10-6-4-8-7(9)5(6)2/h3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDAGAZXNLJVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)NC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379321
Record name 4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one

CAS RN

246147-55-7
Record name 4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 2
4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 3
4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 4
4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 5
Reactant of Route 5
4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 6
4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.